

In-Depth Technical Guide to the Physicochemical Properties of Hexyl Salicylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexyl salicylate*

Cat. No.: *B1212152*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl salicylate (CAS No. 6259-76-3) is an aromatic ester widely utilized in the fragrance and cosmetic industries for its characteristic sweet, floral, and slightly fruity aroma.^{[1][2]} Beyond its olfactory contributions, a thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and safety assessment. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **hexyl salicylate**, detailed methodologies for their determination, and visual representations of its synthesis and application.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **hexyl salicylate**, compiled from various sources. These parameters are crucial for predicting its behavior in different formulations and environments.

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₁₈ O ₃	[1][3][4][5][6]
Molecular Weight	222.28 g/mol	[1][2][3][4]
Appearance	Colorless to pale yellow, oily liquid	[1][3][4][6][7]
Odor	Sweet, floral, fruity with herbaceous and woody undertones	[2][3][4][7]
Boiling Point	290 - 295 °C (at 760 mmHg)	[1][3][4][6][8][9]
Melting Point	Not available	[1][10]
Density	1.03 - 1.06 g/mL at 20-25 °C	[1][3][4][8][9]
Refractive Index (n _{20/D})	1.502 - 1.507	[3][4][5][8][11]
Vapor Pressure	0.0005 - 0.02 mmHg at 20-25 °C	[3][8][10][12]
Flash Point	>100 °C to >230 °F (closed cup)	[1][3][4][8][13]
Water Solubility	Insoluble; approx. 9 mg/L at 20 °C	[2][4][6][10][12]
Solubility in Solvents	Soluble in alcohols, ethers, and other organic solvents. Sparingly soluble in chloroform and DMSO.[3][4][6][8]	[3][4][6][8]
LogP (n-octanol/water)	4.91 - 5.5	[1][3][12]
Purity (by GC)	≥ 98.0%	[4][8][9][11][14]

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like **hexyl salicylate** is guided by standardized experimental protocols. Below are detailed methodologies

for key experiments, based on internationally recognized guidelines.

Determination of Boiling Point (OECD Guideline 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure.

- Apparatus: An ebulliometer, a dynamic vapor pressure apparatus, or a distillation setup can be used. For higher precision, differential thermal analysis (DTA) or differential scanning calorimetry (DSC) is employed.
- Procedure (Distillation Method):
 - A sample of **hexyl salicylate** is placed in a distillation flask with boiling chips.
 - A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.
 - The flask is heated, and the liquid is brought to a slow, steady boil.
 - The temperature is recorded when the distillation rate is stable and the condensation ring is consistent. This temperature is the observed boiling point.
 - The ambient atmospheric pressure is recorded, and the boiling point is corrected to standard pressure (101.325 kPa) if necessary.

Determination of Density (OECD Guideline 109)

The density of a liquid is its mass per unit volume.

- Apparatus: A hydrometer, an oscillating densitometer, or a pycnometer.
- Procedure (Pycnometer Method):
 - A clean, dry pycnometer of a known volume is weighed empty.
 - The pycnometer is filled with **hexyl salicylate**, ensuring no air bubbles are present. The temperature of the sample is equilibrated to a specific temperature (e.g., 20 °C).

- The filled pycnometer is weighed.
- The density is calculated by dividing the mass of the **hexyl salicylate** by the known volume of the pycnometer.

Determination of Water Solubility (OECD Guideline 105)

This method determines the saturation mass concentration of a substance in water at a given temperature.

- Apparatus: A thermostatted shaker or magnetic stirrer, centrifugation equipment, and an analytical instrument for quantification (e.g., HPLC, GC-MS).
- Procedure (Flask Method):
 - An excess amount of **hexyl salicylate** is added to a flask containing purified water.
 - The flask is agitated at a constant temperature (e.g., 20 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).
 - The solution is then centrifuged to separate the undissolved **hexyl salicylate**.
 - A sample of the clear aqueous phase is carefully removed and the concentration of dissolved **hexyl salicylate** is determined using a suitable analytical method.

Determination of Partition Coefficient (LogP) (OECD Guideline 117)

The n-octanol/water partition coefficient (LogP) is a measure of a chemical's lipophilicity and is determined using High-Performance Liquid Chromatography (HPLC).

- Apparatus: An HPLC system with a UV detector and a reverse-phase column (e.g., C18).
- Procedure:
 - A series of reference compounds with known LogP values are injected into the HPLC system to create a calibration curve of retention time versus LogP.

- A solution of **hexyl salicylate** in the mobile phase is prepared and injected into the HPLC system under the same conditions as the reference compounds.
- The retention time of **hexyl salicylate** is measured.
- The LogP of **hexyl salicylate** is then determined by interpolating its retention time on the calibration curve.

Determination of Flash Point (ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is commonly used.

- Apparatus: A Pensky-Martens closed-cup tester.
- Procedure:
 - The sample cup is filled with **hexyl salicylate** to the mark.
 - The lid is closed, and the sample is heated at a slow, constant rate while being stirred.
 - At specified temperature intervals, the stirring is stopped, and an ignition source is dipped into the vapor space above the liquid.
 - The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.[4][5][8][11][15]

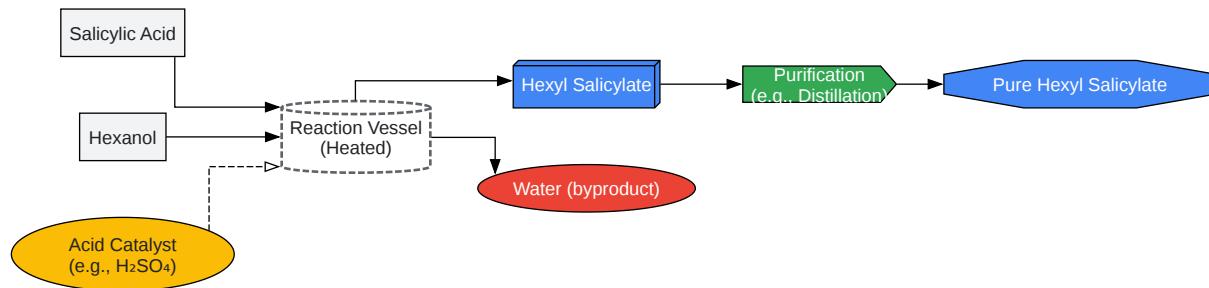
Determination of Refractive Index

The refractive index measures how light bends as it passes through a substance.

- Apparatus: An Abbe refractometer with a light source and a temperature-controlled prism.
- Procedure:
 - The prism of the refractometer is cleaned and calibrated with a standard of known refractive index.
 - A few drops of **hexyl salicylate** are placed on the prism.

- The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C).
- Light is passed through the sample, and the refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
- The refractive index is read from the instrument's scale.[\[6\]](#)[\[13\]](#)[\[14\]](#)[\[16\]](#)[\[17\]](#)

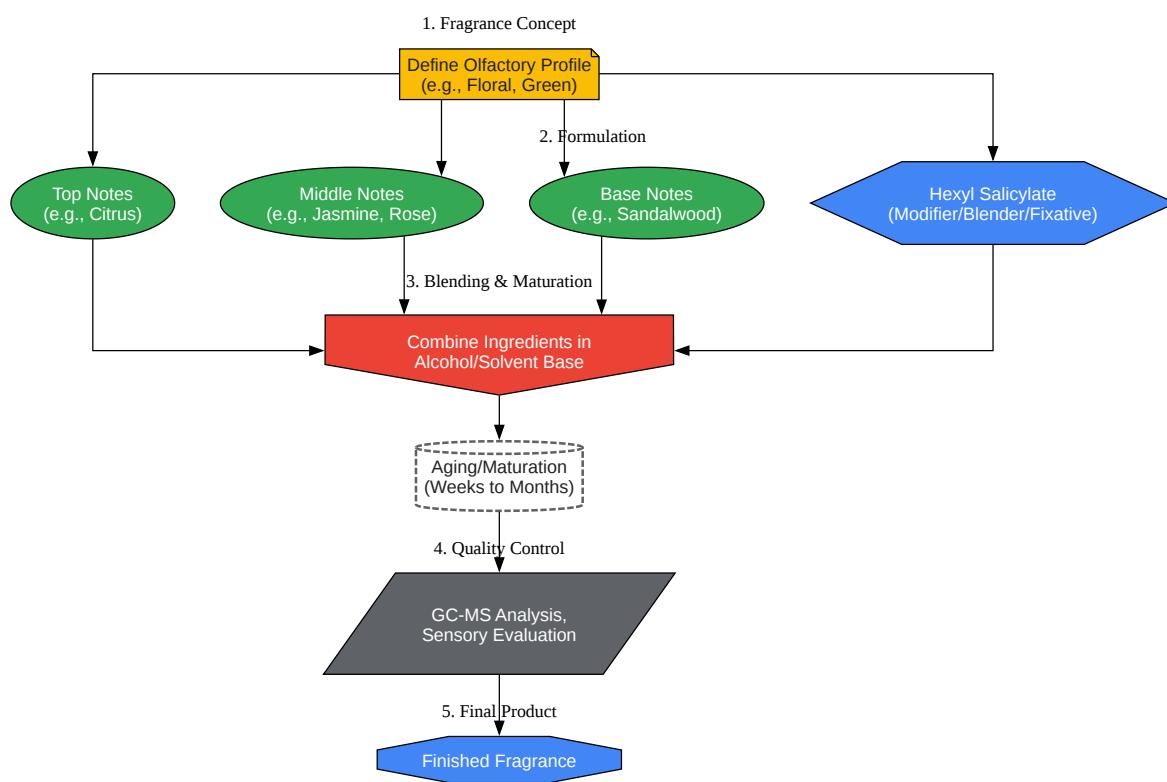
Determination of Purity by Gas Chromatography (GC)


Gas chromatography is used to separate and quantify the components of a mixture.

- Apparatus: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column.
- Procedure:
 - A small, known amount of **hexyl salicylate** is dissolved in a suitable solvent and injected into the GC.
 - The components are separated based on their boiling points and interaction with the stationary phase of the column.
 - The FID detects the components as they elute from the column, generating a chromatogram.
 - The purity is determined by calculating the area of the **hexyl salicylate** peak as a percentage of the total area of all peaks in the chromatogram.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Mandatory Visualizations

Synthesis of Hexyl Salicylate


Hexyl salicylate is commercially synthesized via a Fischer esterification reaction. This process involves the reaction of salicylic acid with hexanol in the presence of an acid catalyst, typically sulfuric acid.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Hexyl Salicylate** via Fischer Esterification.

Application Workflow in Fragrance Formulation

Hexyl salicylate serves multiple functions in perfumery, acting as a modifier, blender, and fixative. It helps to create and enhance floral, green, and fruity notes while improving the longevity of the fragrance.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [scent.vn](#) [scent.vn]
- 2. [consolidated-chemical.com](#) [consolidated-chemical.com]
- 3. Hexyl Salicylate (6259-76-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 5. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 6. [res.cloudinary.com](#) [res.cloudinary.com]
- 7. Hexyl Salicylate - BC Fragrance [shop.bcfragrance.com]
- 8. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 9. Hexyl Salicylate | Givaudan [givaudan.com]
- 10. [fraterworks.com](#) [fraterworks.com]
- 11. [scribd.com](#) [scribd.com]
- 12. [belabservices.com](#) [belabservices.com]
- 13. [brainkart.com](#) [brainkart.com]
- 14. [uomus.edu.iq](#) [uomus.edu.iq]
- 15. [precisionlubrication.com](#) [precisionlubrication.com]
- 16. [dhymedical.com](#) [dhymedical.com]
- 17. [researchgate.net](#) [researchgate.net]
- 18. Analysis of perfumes by gas chromatography | MACHEREY-NAGEL [mn-net.com]
- 19. [ba333.free.fr](#) [ba333.free.fr]
- 20. [gcms.cz](#) [gcms.cz]
- 21. [agilent.com](#) [agilent.com]

- 22. dmu.dk [dmu.dk]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physicochemical Properties of Hexyl Salicylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212152#physicochemical-properties-of-hexyl-salicylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com